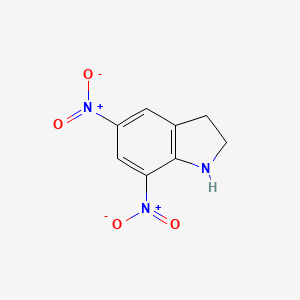
5,7-ジニトロインダリン
概要
説明
5,7-Dinitroindoline is an organic compound with a molecular formula of C7H4N4O4. It is a colorless solid and has a melting point of 303 °C. 5,7-Dinitroindoline is a nitrogen-containing heterocyclic compound that is used as a reagent in organic synthesis. It has a wide range of applications in the fields of science, medicine, and industry.
科学的研究の応用
神経科学研究
5,7-ジニトロインダリン: 誘導体は、ケージド化合物として神経科学において使用されてきました。ケージド化合物は、光にさらされると活性剤を放出する光感受性分子です。 例えば、4-カルボキシメトキシ-5,7-ジニトロインダリニル-Gluは、改善されたケージドグルタミン酸であり、光分解によってグルタミン酸を効率的に放出し、神経シグナル伝達の研究における精密な制御に使用されます .
光化学
この化合物は、N-アシル-5,7-ジニトロインダリンによるアミンの光誘起アシル化など、その光化学的特性について研究されてきました。 この研究は、光誘起化学反応のメカニズムを理解するために重要です .
光反応性研究
5,7-ジニトロインダリン: 誘導体は、その光反応性についても研究されています。 例えば、7-ニトロインダリン-S-チオカルバメートに関する研究は、光反応性7-ニトロインダリン誘導体の範囲を広げ、新規光開裂性化合物の開発に役立っています .
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is used as a photoactivatable protecting group . This means it can be attached to biologically active molecules to inactivate them, and upon exposure to light, it releases the active molecule .
Mode of Action
The mode of action of 5,7-Dinitroindoline involves photochemistry . This suggests that the compound interacts with light to undergo a conformational change, which then allows it to release the attached bioactive molecule .
Biochemical Pathways
It’s known that the compound can be used to control the release of bioactive molecules . This suggests that it could potentially influence any biochemical pathway in which the attached molecule is involved. For instance, a study showed that the stoichiometry of glutamate release upon photolysis was only 65-77% of the theoretical value, suggesting that photolysis of these dinitro compounds may involve pathways other than the clean photolysis previously observed for mono-nitro compounds .
Result of Action
The result of 5,7-Dinitroindoline’s action is the release of the attached bioactive molecule upon exposure to light . This can have various molecular and cellular effects depending on the nature of the released molecule. For instance, if the attached molecule is a neurotransmitter, its release could trigger a neural response.
Action Environment
The action of 5,7-Dinitroindoline is influenced by environmental factors such as light and solvent conditions . The compound requires light to activate and release the attached bioactive molecule . Additionally, the solvent used can influence the compound’s photolysis . For example, the compound was studied in acetonitrile using nanosecond time-resolved infrared (TRIR) spectroscopy .
生化学分析
Biochemical Properties
5,7-Dinitroindoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and cellular signaling pathways. The interactions between 5,7-Dinitroindoline and these biomolecules are primarily based on its nitro groups, which can participate in redox reactions and form covalent bonds with nucleophilic sites on proteins and enzymes .
Cellular Effects
5,7-Dinitroindoline has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5,7-Dinitroindoline can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity .
Molecular Mechanism
The molecular mechanism of 5,7-Dinitroindoline involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, 5,7-Dinitroindoline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions are essential for understanding how 5,7-Dinitroindoline exerts its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dinitroindoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,7-Dinitroindoline can degrade into various byproducts, which may have different biochemical activities. Understanding these temporal effects is essential for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 5,7-Dinitroindoline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of cellular signaling pathways. At high doses, 5,7-Dinitroindoline can cause toxic or adverse effects, including oxidative stress and cellular damage. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
5,7-Dinitroindoline is involved in various metabolic pathways, including those related to oxidative stress and cellular signaling. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 5,7-Dinitroindoline within cells and tissues are critical factors that influence its biochemical activity. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. Additionally, 5,7-Dinitroindoline’s localization within cells can affect its activity and function, as it may accumulate in specific cellular compartments or organelles .
Subcellular Localization
5,7-Dinitroindoline’s subcellular localization is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of 5,7-Dinitroindoline is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
5,7-dinitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c12-10(13)6-3-5-1-2-9-8(5)7(4-6)11(14)15/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBPCKCYMCICBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402766 | |
| Record name | 5,7-Dinitroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67932-53-0 | |
| Record name | 5,7-Dinitroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DINITROINDOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)
![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1308559.png)
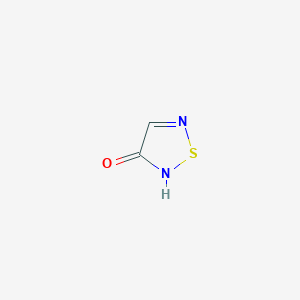
![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)-2-propenenitrile](/img/structure/B1308566.png)
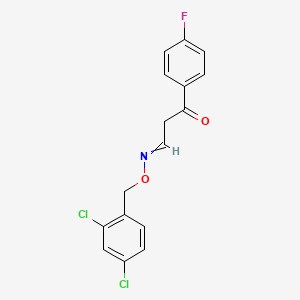

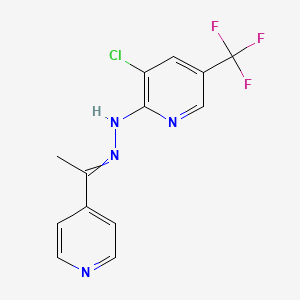
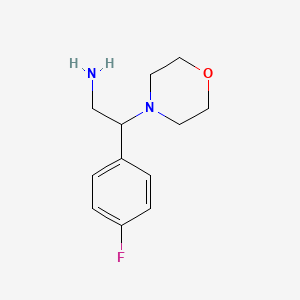

![(E)-2-(4-chlorobenzoyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1308583.png)
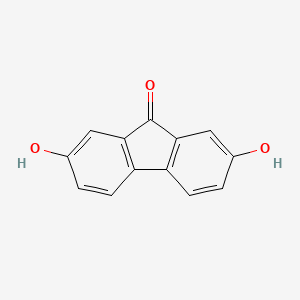

![8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1308594.png)
